L 366509
Overview
Description
L-366,509 is a synthetic organic compound that belongs to a novel class of nonpeptidyl oxytocin antagonists. It has been characterized as an orally active oxytocin antagonist with moderate binding affinity for the oxytocin receptor in various species, including rats, rhesus macaques, and humans . The compound also exhibits measurable affinity for vasopressin receptor subtypes .
Preparation Methods
L-366,509 is synthesized through a series of chemical reactions involving camphorsulfonamide derivatives. The synthetic route typically involves the modification of spiroindenylpiperidine camphorsulfonamide structures to enhance receptor affinity and selectivity . The preparation process includes the following steps:
Formation of the camphorsulfonamide core: This involves the reaction of camphor derivatives with sulfonamide groups under controlled conditions.
Introduction of the spiroindenylpiperidine moiety: This step involves the addition of spiroindenylpiperidine to the camphorsulfonamide core through nucleophilic substitution reactions.
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.
Chemical Reactions Analysis
L-366,509 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: L-366,509 can be reduced to form reduced derivatives, which may exhibit different biological activities.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions are typically derivatives of L-366,509 with modified functional groups .
Scientific Research Applications
L-366,509 has several scientific research applications, including:
Chemistry: The compound is used as a model molecule for studying the structure-activity relationships of oxytocin antagonists.
Biology: L-366,509 is used in biological studies to understand the role of oxytocin in various physiological processes.
Medicine: The compound has potential therapeutic applications in managing preterm labor and other conditions related to oxytocin activity.
Industry: L-366,509 is used in the pharmaceutical industry as a lead compound for developing new oxytocin antagonists with improved properties.
Mechanism of Action
L-366,509 exerts its effects by binding to the oxytocin receptor and blocking the action of oxytocin. The compound acts as a competitive and reversible antagonist, preventing oxytocin from binding to its receptor and activating downstream signaling pathways . This inhibition of oxytocin receptor activity leads to a reduction in uterine contractions and other physiological effects mediated by oxytocin . The molecular targets of L-366,509 include the oxytocin receptor and vasopressin receptor subtypes, which are involved in various physiological processes .
Comparison with Similar Compounds
L-366,509 is unique among oxytocin antagonists due to its nonpeptidyl structure and oral bioavailability. Similar compounds include:
L-368,899: Another nonpeptidyl oxytocin antagonist with high receptor affinity and oral bioavailability.
Atosiban: A peptide-based oxytocin antagonist used clinically to manage preterm labor.
Epelsiban: A nonpeptidyl oxytocin antagonist with high selectivity for the oxytocin receptor.
L-366,509 stands out due to its unique chemical structure, oral bioavailability, and moderate binding affinity for the oxytocin receptor, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
138382-23-7 |
---|---|
Molecular Formula |
C25H33NO5S |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-[2-hydroxy-7,7-dimethyl-1-(spiro[indene-1,4'-piperidine]-1'-ylsulfonylmethyl)-2-bicyclo[2.2.1]heptanyl]acetic acid |
InChI |
InChI=1S/C25H33NO5S/c1-22(2)19-8-10-24(22,25(29,15-19)16-21(27)28)17-32(30,31)26-13-11-23(12-14-26)9-7-18-5-3-4-6-20(18)23/h3-7,9,19,29H,8,10-17H2,1-2H3,(H,27,28) |
InChI Key |
XKVDTEPESVJNPJ-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(C2)(CC(=O)O)O)CS(=O)(=O)N3CCC4(CC3)C=CC5=CC=CC=C45)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)(CC(=O)O)O)CS(=O)(=O)N3CCC4(CC3)C=CC5=CC=CC=C45)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-hydroxy-7,7-dimethyl-1-((spiro(1H-indene-1,4'-piperidin)-1'-ylsulfonyl)methyl)bicyclo(2.2.1)heptane-2-acetic acid L 366509 L-366,509 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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